molecular formula C31H20Cl3N6Na3O12 B15279315 Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate

Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate

Cat. No.: B15279315
M. Wt: 843.8 g/mol
InChI Key: LPSWBWUBBRGWLU-NOYNZEMNSA-K
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Description

Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylate, chlorobenzylidene, and hydrazono groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves several steps. The synthetic route typically starts with the preparation of the chlorobenzylidene hydrazine intermediates, followed by the introduction of the carboxylatoacetoxy groups. The final step involves the formation of the sodium salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple double bonds and hydrazono groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the hydrazono groups.

    Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s hydrazono groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carboxylatoacetoxy groups may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C31H20Cl3N6Na3O12

Molecular Weight

843.8 g/mol

IUPAC Name

trisodium;3-[2-[(Z)-[[(E)-N-[(Z)-[2-(2-carboxylatoacetyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(2-carboxylatoacetyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-3-oxopropanoate

InChI

InChI=1S/C31H23Cl3N6O12.3Na/c32-19-3-5-22(50-28(47)10-25(41)42)17(7-19)14-36-39-31(38-35-13-16-1-2-21(34)9-24(16)52-30(49)12-27(45)46)40-37-15-18-8-20(33)4-6-23(18)51-29(48)11-26(43)44;;;/h1-9,13-15H,10-12H2,(H,41,42)(H,43,44)(H,45,46)(H2,38,39,40);;;/q;3*+1/p-3/b35-13-,36-14-,37-15+;;;

InChI Key

LPSWBWUBBRGWLU-NOYNZEMNSA-K

Isomeric SMILES

C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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